molecular formula C6H5NO2 B13848089 Picolinic-d3 Acid

Picolinic-d3 Acid

Cat. No.: B13848089
M. Wt: 126.13 g/mol
InChI Key: SIOXPEMLGUPBBT-KYKRLZBASA-N
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Description

Significance of Deuterated Compounds in Contemporary Academic Inquiry

Deuterated compounds, those in which one or more hydrogen atoms are replaced by deuterium (B1214612), have become game-changers in chemistry and biology. wikipedia.org This isotopic substitution, while seemingly minor, can lead to significant changes in the physical and chemical properties of a molecule due to the greater mass of deuterium compared to protium (B1232500) (the common isotope of hydrogen). This mass difference results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, a phenomenon that gives rise to the kinetic isotope effect (KIE). impurity.comvulcanchem.com

The KIE is a powerful tool for studying reaction mechanisms. impurity.compensoft.net By observing the change in reaction rate when a hydrogen atom is replaced by deuterium at a bond-breaking site, researchers can determine if that bond cleavage is part of the rate-determining step of the reaction. vulcanchem.com Beyond mechanistic studies, deuteration is widely used to improve the metabolic stability of drugs. By replacing hydrogen atoms at sites of metabolic attack with deuterium, the rate of metabolic degradation can be slowed, potentially leading to improved pharmacokinetic properties such as a longer half-life and increased drug exposure. vulcanchem.comnih.govlumiprobe.com This strategy has been successfully employed in the development of several FDA-approved deuterated drugs. vulcanchem.comnih.gov

Furthermore, deuterated compounds are invaluable in analytical techniques. In nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are used to avoid signal interference from the solvent's protons, thereby enhancing the clarity of the analyte's spectrum. cdnsciencepub.comchiron.no In mass spectrometry, deuterated compounds serve as ideal internal standards for quantitative analysis due to their chemical similarity to the analyte but distinct mass, allowing for accurate and precise measurements. lcms.cznih.govmdpi.com

Overview of Picolinic Acid's Foundational Research Relevance

Picolinic acid, also known as pyridine-2-carboxylic acid, is a naturally occurring organic compound that plays a significant role in various biological processes. wikipedia.orgmdpi.com It is a catabolite of the essential amino acid tryptophan via the kynurenine (B1673888) pathway. mdpi.comnih.gov While its exact physiological functions are still being fully elucidated, research has implicated picolinic acid in a range of neuroprotective, immunological, and anti-proliferative effects. nih.govsigmaaldrich.comnih.gov

One of the most well-characterized properties of picolinic acid is its role as a bidentate chelating agent for various metal ions, including chromium, zinc, manganese, copper, and iron. nih.govthegoodscentscompany.com This ability to bind to metal ions is believed to facilitate their absorption in the small intestine. nih.gov For instance, zinc picolinate (B1231196) is a common and effective dietary zinc supplement. sigmaaldrich.com

Picolinic acid has also demonstrated antimicrobial and antiviral activities. Studies have shown its effectiveness against various microorganisms, and recent research has highlighted its potential as a broad-spectrum antiviral agent, including against viruses like SARS-CoV-2 and Influenza A. Its mechanism of action in this context is thought to involve the disruption of the viral envelope, preventing entry into host cells. In the realm of analytical chemistry, picolinic acid has been utilized as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry of nucleic acids and proteins. thegoodscentscompany.com

Key Properties and Research Areas of Picolinic Acid
Property/ActivityDescriptionKey Research Findings
Chelating AgentBinds to divalent and trivalent metal ions. nih.govthegoodscentscompany.comEnhances the bioavailability of minerals like zinc. sigmaaldrich.com
Biological OriginA catabolite of L-tryptophan. mdpi.comnih.govInvolved in the kynurenine pathway with potential neuroprotective effects. nih.govnih.gov
Antimicrobial/AntiviralExhibits activity against various microbes and viruses.Shown to inhibit the entry of enveloped viruses like SARS-CoV-2.
Analytical ApplicationUsed as a matrix in MALDI mass spectrometry. thegoodscentscompany.comEffective for the analysis of oligonucleotides and proteins. thegoodscentscompany.com

Rationale for Deuterium Labeling in Mechanistic Studies and Analytical Science

The introduction of deuterium into molecules like picolinic acid to create Picolinic-d3 Acid provides researchers with a powerful probe to investigate biological and chemical systems with enhanced precision. The rationale for this isotopic labeling is multifaceted, with significant implications for both mechanistic elucidation and analytical accuracy.

In mechanistic studies, the kinetic isotope effect (KIE) resulting from deuteration is a primary advantage. For example, kinetic studies using this compound have shown a decrease in reaction rate in the Mitsunobu reaction, confirming that hydrogen abstraction is a rate-determining step. vulcanchem.com This type of information is crucial for understanding and optimizing chemical reactions. Deuterium labeling also allows for the precise tracking of metabolic pathways. lcms.cz By following the fate of this compound in vivo, researchers can gain a clearer understanding of its metabolism and its effects on related pathways, such as the regulation of quinolinic acid production in neuronal tissues. vulcanchem.com

In analytical science, particularly in mass spectrometry-based methods, deuterated compounds like this compound are considered the gold standard for internal standards. nih.govmdpi.com An internal standard is a compound of known concentration added to a sample to correct for variations during sample processing and analysis. Because this compound has nearly identical chemical and physical properties to its non-deuterated counterpart, it behaves similarly during extraction, chromatography, and ionization. nih.gov However, its increased mass allows it to be distinguished from the endogenous picolinic acid by the mass spectrometer. This co-elution and distinct mass enable highly accurate and precise quantification of the target analyte in complex biological matrices like plasma. vulcanchem.comcdnsciencepub.com

Applications of Deuterium Labeling in Research
Application AreaPrincipleExample
Mechanistic StudiesKinetic Isotope Effect (KIE) reveals rate-determining steps. impurity.comvulcanchem.comStudying the mechanism of the Mitsunobu reaction using this compound. vulcanchem.com
Metabolic TrackingDeuterium acts as a stable, non-radioactive tracer.Tracking the conversion of this compound to study its impact on the kynurenine pathway. vulcanchem.com
Quantitative Analysis (Mass Spectrometry)Serves as an ideal internal standard due to identical chemical properties and distinct mass. lcms.cznih.govAccurate quantification of endogenous picolinic acid in human plasma using this compound. vulcanchem.comcdnsciencepub.com
Drug DevelopmentIncreases metabolic stability, improving pharmacokinetic profiles. vulcanchem.comnih.govUse of this compound as an intermediate in the synthesis of more stable drug candidates. vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5NO2

Molecular Weight

126.13 g/mol

IUPAC Name

4,5,6-trideuteriopyridine-2-carboxylic acid

InChI

InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9)/i1D,2D,4D

InChI Key

SIOXPEMLGUPBBT-KYKRLZBASA-N

Isomeric SMILES

[2H]C1=C(C(=NC(=C1)C(=O)O)[2H])[2H]

Canonical SMILES

C1=CC=NC(=C1)C(=O)O

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling Methodologies for Picolinic D3 Acid

Deuteration Approaches for Picolinic Acid Derivatives

The introduction of deuterium (B1214612) into picolinic acid or its precursors can be achieved through several strategic approaches. The choice of strategy often depends on the availability of starting materials, the desired regioselectivity of deuteration, and the required isotopic enrichment. The two primary approaches are the synthesis from an isotopically labeled precursor and the direct isotopic exchange on the final picolinic acid molecule.

The most common and commercially scalable synthesis of picolinic acid involves the oxidation of 2-methylpyridine (B31789) (also known as 2-picoline). wikipedia.org This provides a robust foundation for a synthetic pathway to Picolinic-d3 acid, where the precursor, 2-picoline, is deuterated prior to oxidation.

Pathway 1: Oxidation of Deuterated 2-Picoline: This pathway involves two main steps. First, 2-picoline undergoes a hydrogen-deuterium exchange reaction to introduce three deuterium atoms onto the pyridine (B92270) ring, forming 2-picoline-d3. Second, the methyl group of this deuterated precursor is oxidized using a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO4), to yield this compound. wikipedia.org The deuterium atoms on the aromatic ring are stable under these oxidative conditions.

Pathway 2: Late-Stage Catalytic Deuteration: An alternative approach involves the direct deuteration of unlabeled picolinic acid. chemrxiv.org This "late-stage" functionalization can be achieved using transition metal catalysis, often with palladium. chemrxiv.org The carboxylic acid group can act as a directing group, facilitating the exchange of hydrogen for deuterium at specific positions on the pyridine ring, typically at the ortho position (C3). chemrxiv.org Achieving deuteration at three specific sites would require optimization of catalysts and reaction conditions to control the regioselectivity of the exchange.

Several chemical techniques are employed to incorporate deuterium into the target molecule or its precursors. wikipedia.org

Catalytic Hydrogen-Deuterium (H-D) Exchange: This is a widely used method for labeling aromatic systems. The substrate is treated with a deuterium source, such as deuterium gas (D2) or heavy water (D2O), in the presence of a heterogeneous or homogeneous metal catalyst (e.g., palladium, platinum, or rhodium). The catalyst facilitates the reversible cleavage of C-H bonds and their replacement with C-D bonds.

Acid-Catalyzed Exchange: In this method, a strong deuterated acid (e.g., D2SO4) is used to promote the exchange of aromatic protons. The highly acidic environment facilitates electrophilic substitution of hydrogen with deuterium. This method is effective for activated aromatic rings but can be harsh and may not be suitable for all substrates.

Reduction of Halogenated Precursors: A less direct but effective method involves the synthesis of a halogenated picolinic acid derivative (e.g., a bromo- or iodo-picolinic acid). The halogen atom is then replaced with deuterium via catalytic dehalogenation using deuterium gas or by using a deuterated reducing agent like sodium borodeuteride (NaBD4).

Precursor Chemistry and Reaction Pathways in Deuterated Picolinic Acid Synthesis

The synthesis pathway starting from 2-picoline is a well-established and practical route. wikipedia.org The precursor chemistry involves making the starting material, 2-picoline, susceptible to deuteration before its conversion to the final product.

The key precursor for this pathway is 2-picoline . The synthesis proceeds as follows:

Deuteration of 2-Picoline: The pyridine ring of 2-picoline is subjected to H-D exchange conditions. This typically involves heating 2-picoline with a deuterium source like D2O and a suitable catalyst to produce 2-picoline-d3, where three of the ring hydrogens are replaced by deuterium.

Oxidation: The resulting deuterated 2-picoline is then oxidized. A common laboratory and industrial method is the reaction with potassium permanganate (KMnO4) in water or an aqueous solution. wikipedia.org The reaction mixture is typically heated to drive the reaction to completion.

Workup and Isolation: After the oxidation is complete, the manganese dioxide byproduct is filtered off. The solution is then acidified to precipitate the this compound, which can be collected by filtration and purified, typically by recrystallization.

An alternative commercial-scale production method involves the ammoxidation of 2-picoline to 2-cyanopyridine, followed by hydrolysis of the nitrile group to form picolinic acid. wikipedia.org This pathway could also be adapted by using a deuterated 2-picoline precursor.

StepReactionKey Reagents and ConditionsPurpose
1Precursor Deuteration2-Picoline, D₂O, Metal Catalyst (e.g., Pd/C), HeatIntroduce three deuterium atoms onto the pyridine ring.
2Oxidation2-Picoline-d₃, KMnO₄, Water, HeatConvert the methyl group to a carboxylic acid group.
3Isolation/PurificationAcidification (e.g., HCl), Filtration, RecrystallizationIsolate and purify the final Picolinic-d₃ Acid product.

Optimization of Synthetic Yield and Isotopic Purity

Achieving a high chemical yield and excellent isotopic purity are the primary goals in the synthesis of this compound. This requires careful control over reaction conditions and rigorous analytical verification.

Deuteration Step: The choice of catalyst, reaction temperature, and duration are critical for maximizing deuterium incorporation without causing side reactions or degradation of the precursor.

Oxidation Step: The stoichiometry of the oxidizing agent (e.g., KMnO4) must be carefully controlled. Insufficient oxidant will lead to incomplete reaction, while an excess can potentially lead to ring-opening or other degradative side reactions, thus lowering the yield.

Isotopic Purity: This metric refers to the percentage of the final product that contains the correct number of deuterium atoms (i.e., three). nih.gov

Deuterium Source: The isotopic enrichment of the deuterium source (e.g., D2O) must be very high (>99%) to achieve high isotopic purity in the product.

Back-Exchange: During workup and purification, care must be taken to avoid "back-exchange," where deuterium atoms are replaced by protons from atmospheric moisture or non-deuterated solvents. Using deuterated solvents for purification or minimizing exposure to protic sources is recommended.

Analytical Verification: The isotopic purity must be confirmed analytically. High-resolution mass spectrometry (HRMS) is a primary technique used to determine the distribution of isotopologs (D0, D1, D2, D3, etc.) by precisely measuring their mass-to-charge ratios. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²H NMR, can also be used to confirm the positions of the deuterium labels.

ParameterChallengeOptimization StrategyAnalytical Control
Synthetic YieldIncomplete reactions or product degradation.Optimize reaction time, temperature, and stoichiometry of reagents. Choose an appropriate solvent and purification method (e.g., recrystallization). nih.govTLC, HPLC, GC
Isotopic PurityIncomplete deuteration or back-exchange with hydrogen.Use a highly enriched deuterium source (>99%). Control reaction conditions to maximize exchange. Minimize exposure to H₂O during workup.High-Resolution Mass Spectrometry (HRMS), NMR Spectroscopy (¹H, ²H). nih.gov

Advanced Analytical Characterization of Picolinic D3 Acid and Its Metabolites

Spectroscopic Methodologies for Structural Elucidation and Isotope Verification

A suite of sophisticated spectroscopic techniques is utilized to confirm the molecular structure of picolinic-d3 acid and verify the successful incorporation of deuterium (B1214612) atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems (e.g., ¹H, ¹³C, ¹⁷O NMR in deuterated solvents)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. By examining the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and the specific sites of isotopic labeling.

¹³C NMR: ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of carbon atoms are influenced by their local electronic environment. libretexts.org In this compound, the carbons directly bonded to deuterium will exhibit a characteristic isotope effect, causing a slight upfield shift in their resonance compared to the non-deuterated compound. researchgate.net Furthermore, the coupling between carbon and deuterium (C-D coupling) can be observed, which presents as a multiplet (e.g., a triplet for a CD group), further confirming the location of the deuterium label. vulcanchem.com The typical ¹³C NMR chemical shifts for the carbon atoms in the pyridine (B92270) ring and the carboxylic acid group of picolinic acid provide a reference for assigning the spectrum of its deuterated analog. chemicalbook.com

Deuterium (²H) NMR: A direct and powerful method for verifying deuteration is ²H NMR spectroscopy. wikipedia.org This technique specifically detects deuterium nuclei, providing a direct confirmation of isotopic enrichment. sigmaaldrich.com A strong peak in the ²H NMR spectrum corresponding to the chemical shift of the labeled positions definitively verifies the presence and location of deuterium in the molecule. wikipedia.org The chemical shifts in ²H NMR are very similar to those in ¹H NMR, simplifying spectral interpretation. sigmaaldrich.com Combining ¹H and ²H NMR can yield highly accurate determinations of isotopic abundance. nih.gov

¹⁷O NMR: While less common, ¹⁷O NMR can be employed to study the carboxylic acid group of this compound. The chemical shift of the ¹⁷O nucleus is sensitive to its chemical environment, including hydrogen bonding. This can provide insights into the electronic structure and intermolecular interactions of the carboxylic acid moiety.

The following table summarizes typical NMR data for picolinic acid, which serves as a basis for interpreting the spectra of this compound.

Nucleus Typical Chemical Shift (ppm) in DMSO-d₆ Notes
¹H7.6-8.8 (pyridine ring), ~13 (carboxylic acid)The absence of specific pyridine ring signals confirms deuteration in this compound.
¹³C124-165 (pyridine ring and carboxyl)Isotope effects and C-D coupling are key indicators of deuteration.
²HSimilar to ¹H shiftsDirectly confirms the presence and location of deuterium.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The substitution of hydrogen with deuterium leads to predictable shifts in the vibrational frequencies, providing a clear signature of isotopic labeling.

IR Spectroscopy: In the IR spectrum of this compound, the most significant changes compared to its non-deuterated counterpart are observed in the C-D stretching and bending vibrations. The C-H stretching vibrations in aromatic systems typically appear in the 3000-3100 cm⁻¹ region. Upon deuteration, these are replaced by C-D stretching bands at a lower frequency, approximately in the 2200-2300 cm⁻¹ region, due to the heavier mass of deuterium. Similarly, C-H bending vibrations will also shift to lower wavenumbers. The characteristic vibrations of the carboxylic acid group (O-H and C=O stretching) and the pyridine ring vibrations can also be influenced by deuteration, albeit to a lesser extent. researchgate.netcnr.it

Raman Spectroscopy: Raman spectroscopy also detects these vibrational shifts. It is particularly useful for observing symmetric vibrations that may be weak or inactive in the IR spectrum. The deuteration-sensitive features in the Raman spectrum of picolinic acid N-oxide, a related compound, have been noted, particularly a broad feature around 1600 cm⁻¹. researchgate.net

The table below highlights the expected vibrational frequency shifts upon deuteration.

Vibrational Mode Typical Frequency in Picolinic Acid (cm⁻¹) Expected Frequency in this compound (cm⁻¹)
Aromatic C-H Stretch3000 - 3100~2200 - 2300 (C-D Stretch)
C-H In-plane Bend1000 - 1300Lower frequency
C-H Out-of-plane Bend675 - 900Lower frequency

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds, providing precise information on molecular weight and structural fragments.

The molecular weight of picolinic acid is 123.11 g/mol . nih.gov For this compound, where three hydrogen atoms are replaced by deuterium, the molecular weight increases to approximately 126.13 g/mol . scbt.comimpurity.combiomall.in This +3 Da mass shift is a definitive indicator of the incorporation of three deuterium atoms. vulcanchem.com

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. In electron ionization (EI) mass spectrometry, picolinic acid typically shows a prominent peak corresponding to the loss of the carboxyl group (CO₂H). The fragmentation of this compound will show analogous fragments with a corresponding mass shift, confirming the location of the deuterium atoms on the pyridine ring.

UHPLC-MS/MS is a highly sensitive and selective technique for the quantification of this compound and its metabolites in complex biological matrices. vulcanchem.com this compound is an ideal internal standard for the quantification of endogenous picolinic acid due to its identical chemical properties and distinct mass. vulcanchem.com

In a typical UHPLC-MS/MS workflow, the sample is first separated by UHPLC, and then the eluent is introduced into the mass spectrometer. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. For picolinic acid, a common transition is the fragmentation of the protonated molecule [M+H]⁺ at m/z 124 to a product ion at m/z 78 (loss of H₂O and CO). For this compound, the corresponding transition would be from m/z 127 to m/z 81. This high specificity allows for accurate quantification even at very low concentrations, with detection limits as low as 0.1 ng/mL in human plasma having been reported. vulcanchem.com This method is also invaluable for metabolite profiling, enabling the identification and quantification of downstream metabolites of picolinic acid by tracking the deuterium label.

GC-MS with ECNI is another powerful technique for the analysis of picolinic acid and its derivatives. ebi.ac.ukutsa.eduncats.io This method is particularly sensitive for electrophilic compounds. Picolinic acid can be derivatized, for example, by trimethylsilylation, to increase its volatility for GC analysis. nist.gov

In ECNI mode, the analyte captures a low-energy electron to form a negative ion. For picolinic acid, this can result in a strong molecular anion peak (M⁻˙). osti.gov The high sensitivity of ECNI makes it suitable for trace analysis in biological samples like plasma, cerebrospinal fluid (CSF), and brain tissue. ebi.ac.ukdntb.gov.ua The analysis of this compound by GC-ECNI-MS would show the expected mass shift in the molecular ion and its fragments, allowing for its differentiation from the endogenous compound.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure

X-ray diffraction (XRD) and single-crystal X-ray crystallography provide definitive information about the three-dimensional arrangement of atoms in the solid state. These techniques can be used to determine the precise bond lengths, bond angles, and crystal packing of this compound.

Studies on picolinic acid have revealed that it can exist in different polymorphic forms, with a monoclinic crystal system being common. mdpi.comresearchgate.net The molecules in the crystal lattice are often linked by hydrogen bonds. oup.com For this compound, XRD analysis would confirm its crystal structure and allow for a detailed comparison with the non-deuterated form, revealing any subtle changes in intermolecular interactions due to the deuterium substitution. Powder XRD (PXRD) can be used to identify the polymorphic form and assess the crystallinity of a bulk sample. aip.org

The table below summarizes the crystallographic data for a known polymorph of picolinic acid.

Parameter Value for Picolinic Acid Reference
Crystal SystemMonoclinic mdpi.com
Space GroupC2/c or P2₁/a mdpi.com

Chromatographic Separation Techniques for this compound in Complex Matrices

The accurate quantification of this compound and its related metabolites in complex biological samples necessitates sophisticated separation techniques to isolate these compounds from a multitude of interfering substances. Chromatographic methods, particularly liquid and gas chromatography, are fundamental to achieving the required selectivity and sensitivity.

Liquid chromatography (LC), especially when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of this compound. vulcanchem.commetabolomicsworkbench.org High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods are frequently employed for their efficiency and resolving power. mdpi.combevital.no

Several studies have developed and validated UHPLC-MS/MS methods for the targeted analysis of tryptophan metabolites, including picolinic acid, in human serum and cerebrospinal fluid. bevital.nomolnar-institute.com These methods often utilize reversed-phase columns, such as a C18 or a pentafluorophenyl (PFP) column, to achieve separation. mdpi.commolnar-institute.com A typical mobile phase might consist of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid additive such as formic acid to improve peak shape and ionization efficiency. mdpi.commolnar-institute.com For instance, a method for analyzing tryptophan metabolites used a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile with a gradient elution. bevital.no

Derivatization can sometimes be employed to enhance the chromatographic properties or detection sensitivity of the analytes. molnar-institute.com However, many modern methods are capable of analyzing this compound and its metabolites in their underivatized forms. The use of this compound as a stable isotope-labeled internal standard is crucial in these applications for accurate quantification. bevital.no A 2019 study detailed a UHPLC-ESI-MS/MS method for quantifying tryptophan metabolites where this compound was used as an internal standard. bevital.no This method demonstrated good accuracy and precision, making it suitable for high-throughput analysis in clinical and epidemiological studies. bevital.no

Interactive Table: Exemplary Liquid Chromatography Methods for Picolinic Acid Analysis

ParameterMethod 1Method 2
Technique UHPLC-MS/MS bevital.noHPLC mdpi.com
Column Waters HSS T3 2.1 × 150 mm, 1.8 μm bevital.noC18 reverse phase column (250 × 4.60 mm, 5 μm) mdpi.com
Mobile Phase A: 0.1% formic acid in water B: 0.1% formic acid in acetonitrile bevital.noMethanol–water (10:90, v/v) with 0.2% formic acid mdpi.com
Flow Rate 0.6 mL/min bevital.no0.7 mL/min mdpi.com
Detection ESI-MS/MS bevital.noUV at 260 and 310 nm mdpi.com
Internal Standard Picolinic acid-D3 bevital.noNot specified

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers another robust approach for the analysis of this compound, often after a derivatization step to increase the volatility of the analytes. nih.govnih.gov

A common derivatization technique involves the conversion of the carboxylic acid group to a more volatile ester, such as a hexafluoroisopropyl ester. nih.gov This allows for the sensitive detection of picolinic acid and related compounds using electron-capture negative ionization (ECNI) GC-MS. nih.govnih.gov This method has been successfully applied to the concurrent quantification of picolinic acid, quinolinic acid, and nicotinic acid in biological samples like plasma, cerebrospinal fluid (CSF), and brain tissue. nih.govresearchgate.net The use of deuterium-labeled internal standards, such as this compound, is integral to these assays for accurate quantification. nih.gov

Research has demonstrated the ability to measure concentrations of picolinic acid and its amide in human plasma and CSF, revealing significant increases in the amide form after hydrolysis. nih.gov These GC-MS methods can achieve very low limits of quantification, often in the femtomole range, highlighting their sensitivity for trace analysis. nih.gov

Interactive Table: Gas Chromatography Method for Picolinic Acid Analysis

ParameterMethod Details
Technique GC-MS (Electron Capture Negative Ionization) nih.gov
Derivatization Conversion to hexafluoroisopropyl esters nih.gov
Internal Standard Deuterium-labeled picolinic acid nih.gov
Application Concurrent quantification of picolinic, quinolinic, and nicotinic acids in biological fluids and tissues nih.govnih.gov
Limit of Quantification < 1 fmol on-column nih.gov

Quantitative Method Development Using Stable Isotope Dilution Assays (SIDA)

Stable Isotope Dilution Analysis (SIDA) is the gold standard for quantitative analysis in mass spectrometry, and it is extensively used for the accurate measurement of this compound and its non-labeled counterpart, picolinic acid, in complex biological matrices. metabolomicsworkbench.orgmdpi.com This technique relies on the use of a stable isotope-labeled version of the analyte as an internal standard. sepscience.com In the case of picolinic acid analysis, this compound serves as an ideal internal standard. bevital.no

The principle of SIDA involves adding a known amount of the isotopically labeled standard (this compound) to the sample at the beginning of the sample preparation process. nih.gov Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during the analysis. nih.gov The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference. For this compound, this is a +3 Da mass shift compared to the unlabeled picolinic acid. vulcanchem.com

By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard, a highly accurate and precise quantification can be achieved. sepscience.com This approach corrects for variations that can occur during sample preparation and analysis, leading to more reliable results. SIDA coupled with LC-MS/MS or GC-MS is a widely adopted strategy for the quantification of various metabolites, including those in the tryptophan pathway. bevital.nonih.gov For instance, a UHPLC-MS/MS method for tryptophan metabolites utilized this compound as an internal standard to achieve accurate quantification in serum and CSF. bevital.no Similarly, GC-MS methods for analyzing picolinic acid in biological samples have also employed deuterium-labeled internal standards. nih.gov

Interactive Table: Key Features of SIDA for Picolinic Acid Quantification

FeatureDescription
Internal Standard This compound bevital.no
Principle Addition of a known amount of labeled standard to the sample, which behaves identically to the analyte during sample processing and analysis. nih.govnih.gov
Detection Mass spectrometry distinguishes between the analyte and the internal standard based on their mass difference. vulcanchem.com
Advantage Corrects for sample loss during preparation and matrix effects during analysis, leading to high accuracy and precision. sepscience.com
Application Widely used in LC-MS/MS and GC-MS methods for the quantification of picolinic acid in various biological matrices. bevital.nonih.gov

Picolinic D3 Acid in Mechanistic Investigations and Stable Isotope Tracing

Application in Metabolic Pathway Elucidation

Stable isotope tracing is a critical technology for studying the intricate network of metabolic pathways. nih.gov Picolinic-d3 acid, with its deuterium (B1214612) labels, enables researchers to follow the metabolic fate of picolinic acid with high precision, providing insights into various biological processes. nih.govvulcanchem.com

Tracing Tryptophan Catabolism via the Kynurenine (B1673888) Pathway using Deuterated Picolinic Acid

Picolinic acid is an endogenous metabolite of the essential amino acid L-tryptophan, produced through the kynurenine pathway. wikipathways.orgnih.govbevital.no This pathway is responsible for the catabolism of the majority of tryptophan not used in protein synthesis. biorxiv.org The use of deuterated picolinic acid allows for the precise tracking of its formation and subsequent transformations within this pathway. vulcanchem.com By introducing this compound, researchers can monitor its influence on the levels of other key metabolites, such as the neurotoxic quinolinic acid. vulcanchem.com This is particularly important as the kynurenine pathway is implicated in a range of neuroinflammatory diseases. nih.gov

Studies have shown that the kynurenine pathway is a central route for tryptophan degradation, leading to the production of several neuroactive compounds. bevital.nomdpi.com Deuterium-labeled standards, including deuterated picolinic acid, are utilized in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately quantify tryptophan and its metabolites in biological samples. nih.govcreative-proteomics.com This aids in understanding the dynamics of the pathway and its dysregulation in various disease states.

Investigating Downstream Metabolite Formation and Fluxes

The metabolism of tryptophan through the kynurenine pathway results in the formation of several downstream metabolites, including picolinic acid, quinolinic acid, and eventually nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). wikipathways.orgbevital.nomdpi.com this compound is instrumental in investigating the flux and interconversion of these metabolites. For instance, it can be used to study the regulation of quinolinic acid production, a known neurotoxin. vulcanchem.com

Research has highlighted the differential roles of kynurenine pathway metabolites, with picolinic acid and kynurenic acid often considered neuroprotective, while 3-hydroxykynurenine and quinolinic acid are viewed as neuroexcitatory. bevital.no The balance between these metabolites is crucial, and stable isotope tracing with compounds like this compound helps in understanding the factors that shift this balance. For example, studies have investigated the ratio of picolinic acid to quinolinic acid in inflammatory conditions, with a higher ratio potentially indicating a more favorable metabolic profile. medrxiv.org

Table 1: Key Enzymes and Metabolites in the Kynurenine Pathway

Enzyme Precursor Product Role in Pathway
Indoleamine 2,3-dioxygenase (IDO) / Tryptophan 2,3-dioxygenase (TDO) L-Tryptophan N-formyl-kynurenine Rate-limiting step
Kynurenine Formamidase N-formyl-kynurenine Kynurenine Central intermediate
Kynurenine 3-monooxygenase (KMO) Kynurenine 3-Hydroxykynurenine Branch point leading to neurotoxic metabolites
Kynureninase (KYNU) Kynurenine / 3-Hydroxykynurenine Anthranilic acid / 3-Hydroxyanthranilic acid Key for producing downstream metabolites
2-amino-3-carboxymuconate-6-semialdehyde decarboxylase (ACMSD) 2-amino-3-carboxymuconate-6-semialdehyde Picolinic acid Leads to the formation of picolinic acid
3-hydroxyanthranilic acid dioxygenase (3-HAO) 3-Hydroxyanthranilic acid Quinolinic acid Leads to the formation of the neurotoxin quinolinic acid

This table provides a simplified overview of the key steps in the kynurenine pathway leading to the formation of picolinic acid and other significant metabolites. The pathway is more complex, involving additional enzymes and intermediates.

Role in Microbial Degradation Pathway Studies of Pyridine (B92270) Derivatives

Picolinic acid is a pyridine derivative, and understanding its degradation by microorganisms is crucial for environmental science and biotechnology. In some Gram-negative bacteria, the degradation of pyridine derivatives like picolinic acid converges to form 2,5-dihydroxypyridine, which is then further broken down. researchgate.net The use of this compound can help trace these degradation pathways in bacteria.

Studies have identified specific gene clusters responsible for the complete degradation of picolinic acid in bacteria such as Alcaligenes faecalis. nih.gov The pathway involves a series of enzymatic steps, starting with the hydroxylation of picolinic acid. nih.govnih.gov Isotope tracing can confirm the sequence of these reactions and identify the resulting metabolic products, providing a clearer picture of how microorganisms break down these compounds in the environment. nih.gov

Understanding Biogeochemical Cycling and Environmental Transformations

Biogeochemical cycles describe the movement and transformation of chemical elements through the Earth's systems, including the atmosphere, hydrosphere, lithosphere, and biosphere. pnnl.govlibretexts.orgpressbooks.pub These cycles are essential for maintaining life and are driven by geological, chemical, and biological processes. pnnl.govfrontiersin.org this compound can be employed as a tracer to study the environmental fate and transformation of pyridine-based compounds.

Microorganisms play a critical role in these cycles by facilitating the breakdown and transformation of organic matter. frontiersin.org By introducing this compound into an environmental system, scientists can track its movement, degradation, and incorporation into different environmental compartments. This helps in understanding the role of microbial communities in the transformation of such compounds and their impact on nutrient cycling. frontiersin.orgnih.gov For instance, it can shed light on how pyridine derivatives are processed in soil and water systems and how these processes are linked to the broader carbon and nitrogen cycles. nih.gov

Isotope Tracing in Cellular Energetics and Phosphotransfer Circuits

Stable isotope tracing is a powerful technique for investigating cellular metabolism and energy production. nih.govnih.gov While direct evidence for the use of this compound in studying cellular energetics and phosphotransfer circuits is not prominent in the provided search results, the principles of isotope tracing with other labeled compounds are well-established. Labeled molecules are used to trace the flow of atoms through metabolic pathways, such as glycolysis and the citric acid cycle, to understand how cells generate energy and biosynthetic precursors. nih.govresearchgate.net

Given that picolinic acid is a downstream product of the kynurenine pathway, which ultimately feeds into the production of NAD+, a crucial molecule in cellular respiration, this compound could theoretically be used to probe aspects of this metabolic route and its connection to cellular energy status. bevital.no

Assessment of Deuterium Isotope Effects in Biochemical Reactions and Solvent Dynamics

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). bibliotekanauki.pl This effect arises from the difference in mass between the two isotopes and can provide valuable information about reaction mechanisms. bibliotekanauki.pld-nb.info

In the context of this compound, the deuterium atoms can influence the rates of enzymatic reactions in which it participates. For example, if a carbon-deuterium bond is broken in the rate-determining step of a reaction, a significant primary KIE would be observed. d-nb.info Even if the deuterium atoms are not directly involved in bond breaking, they can still have a smaller, secondary isotope effect. bibliotekanauki.pl Studying these effects can help elucidate the transition state of a reaction and confirm whether a particular bond is being cleaved in the rate-limiting step. vulcanchem.com

Furthermore, the use of deuterated solvents like D₂O can reveal information about the role of proton transfers in a reaction, known as the solvent isotope effect (SIE). bibliotekanauki.plmdpi.com By studying reactions involving this compound in both H₂O and D₂O, researchers can gain a more complete understanding of the reaction mechanism, including the involvement of solvent molecules. d-nb.infomdpi.com

Biochemical and Cellular Roles of Picolinic Acid: Insights from Experimental Models

Chelation Chemistry and Metal Ion Homeostasis Research

Picolinic acid is a well-established bidentate chelating agent, forming stable complexes with a variety of metal ions. wikipedia.orgpeirsoncenter.com This property is central to its role in metal ion homeostasis.

Investigation of Metal-Picolinate Complexation Dynamics

Picolinic acid's ability to bind with metal ions is a key aspect of its biological activity. It forms complexes with divalent and trivalent ions such as chromium, zinc, manganese, copper, and iron. wikipedia.org The deuterated analog, picolinic-d3 acid, exhibits slightly altered binding kinetics. For instance, the stability constant (Log K) for its complex with zinc (Zn²⁺) is reported as 8.2 ± 0.3, compared to 8.0 for the non-deuterated form. vulcanchem.com Similarly, for copper (Cu²⁺), the Log K value is 10.1 ± 0.4 for the deuterated form, versus 9.8 for the non-deuterated picolinic acid. vulcanchem.com These subtle differences in complexation dynamics can influence the bioavailability of these metals in physiological systems. vulcanchem.com Studies have shown that picolinic acid forms stable, neutral, and lipophilic complexes with many metal ions. sjctni.edu The formation of these complexes follows the general stability order of Ni²⁺ > Zn²⁺ > Cd²⁺. scielo.org.peredalyc.org

Interactive Data Table: Stability Constants of Metal-Picolinate Complexes

Metal IonPicolinic Acid (Log K)This compound (Log K)
Zinc (Zn²⁺)8.08.2 ± 0.3
Copper (Cu²⁺)9.810.1 ± 0.4

Research on Metal Translocation Mechanisms Across Biological Membranes (e.g., lipid bilayers)

The role of picolinic acid in transporting metal ions across biological membranes has been a subject of investigation. In vitro studies using multilamellar liposomes have shown that extraliposomal picolinic acid can increase the efflux of several divalent metal ions, including Zn, Cu, Co, Mn, Ni, Cd, Pb, Fe(II), and Ca, from these vesicles. nih.govresearchgate.net However, when picolinic acid is trapped inside the liposomes along with Co, Cu, and Zn, the loss of these metals is reduced. nih.govresearchgate.net Partition studies have indicated that while picolinic acid increases the aqueous solubility of Zn, Cu, Co, and Cd at alkaline pH, it does not facilitate their transfer into an organic phase like chloroform. nih.govresearchgate.net This suggests that picolinic acid does not act as a traditional ionophore but rather influences metal compartmentation through its unselective chelating properties. nih.govresearchgate.net

Role in Iron Cycling and Advanced Oxidation Processes in Chemical Systems

Picolinic acid plays a significant role in iron cycling, which is crucial for various chemical and biological processes. It has been shown to enhance the degradation of micropollutants in advanced oxidation processes (AOPs) involving peracetic acid (PAA) and Fe(III). nih.gov The PAA-Fe(III)-picolinic acid system demonstrates a much more rapid degradation of various micropollutants at higher pH compared to the PAA-Fe(III) system alone. nih.gov This enhancement is attributed to the formation of high-valent iron species, such as Fe(IV) and/or Fe(V), which are the primary reactive species responsible for the degradation, rather than free radicals. nih.gov The presence of picolinic acid extends the applicable pH range and accelerates the catalytic ability of Fe(III) in these Fenton-like reactions. nih.govacs.org This suggests that picolinic acid facilitates the crucial Fe(III)/Fe(II) cycling, which is often the rate-limiting step in traditional Fenton reactions. ub.edu

Immunomodulatory Mechanisms in Cellular Models

Picolinic acid is recognized as an immunomodulator, influencing the function of various immune cells, particularly macrophages. drugbank.comnih.gov

Modulation of Macrophage Effector Functions

Picolinic acid has been identified as a potent activator of macrophage effector functions. nih.govnih.gov It can induce the expression of inflammatory chemokines, specifically macrophage inflammatory protein-1 alpha (MIP-1α) and MIP-1β, in a dose- and time-dependent manner. nih.gov This induction process is dependent on de novo protein synthesis and can be inhibited by iron sulfate, suggesting the involvement of iron chelation in this pathway. nih.gov The iron-chelating agent desferrioxamine has also been shown to induce MIP expression, further supporting this hypothesis. nih.gov These findings highlight a pathway where tryptophan catabolism, leading to picolinic acid production, can initiate an inflammatory response by stimulating chemokine secretion from macrophages. nih.gov

Neurobiological Research in Pre-clinical Models

Picolinic acid (PA), an endogenous metabolite of the essential amino acid L-tryptophan, has garnered significant attention for its neuroactive properties. nih.gov Pre-clinical studies using various animal and cellular models have begun to unravel its complex roles in the central nervous system (CNS), particularly its potential neuroprotective effects and interactions with neurotransmitter systems.

Studies on Neuroprotection against Excitotoxin-Induced Neuronal Damage

A significant body of research has focused on the ability of picolinic acid to counteract the neurotoxic effects of quinolinic acid (QUIN), another metabolite in the kynurenine (B1673888) pathway. nih.gov Quinolinic acid is a known excitotoxin that can lead to neuronal damage by over-activating N-methyl-D-aspartate (NMDA) receptors. nih.govmdpi.com

In preclinical models, picolinic acid has demonstrated a protective effect against quinolinic acid-induced neurotoxicity. mdpi.comqueensu.ca For instance, studies in rats have shown that co-infusion of picolinic acid can attenuate the depletion of NADPH diaphorase-positive neurons in the striatum caused by chronic quinolinic acid exposure. queensu.ca Similarly, focal injections of picolinic acid have been found to protect cholinergic neurons in the nucleus basalis magnocellularis from quinolinic acid-induced damage. mdpi.comqueensu.ca While the precise mechanism of this neuroprotection is still under investigation, it is suggested that picolinic acid's ability to chelate metal ions may play a role. mdpi.comgoogle.com It is important to note that picolinic acid itself does not appear to be neurotoxic in these models. queensu.ca

The balance between the neurotoxic quinolinic acid and the neuroprotective picolinic acid, both derived from the same metabolic pathway, may be crucial for maintaining normal neuronal function. queensu.ca

Interaction with Neurotransmitter Systems and Metabolites

Picolinic acid's influence extends to its interaction with various neurotransmitter systems and other kynurenine pathway metabolites. The kynurenine pathway is a major route for tryptophan catabolism and produces several neuroactive compounds. cpn.or.krtandfonline.com Dysregulation of this pathway has been implicated in the pathophysiology of several neuropsychiatric and neurodegenerative disorders. mdpi.comcpn.or.kr

Some metabolites of the kynurenine pathway, like quinolinic acid, are known to have neurotoxic properties, partly through their interaction with NMDA receptors and glutamatergic neurotransmission. cpn.or.kr In contrast, other metabolites, including kynurenic acid and potentially picolinic acid, exhibit neuroprotective qualities. cpn.or.krtandfonline.com Preclinical research indicates that metabolites of the kynurenine pathway can induce behavioral changes in animal models that are reminiscent of depression and psychosis. cpn.or.kr

Antiviral Activity Research in Experimental Systems

Picolinic acid has emerged as a promising broad-spectrum antiviral agent, particularly against enveloped viruses. nih.govresearchgate.net Research in various experimental systems has shed light on its mechanisms of action, which primarily involve the inhibition of viral entry into host cells.

Inhibition of Viral Entry Mechanisms

In vitro and in vivo studies have demonstrated that picolinic acid can effectively inhibit the entry of a range of enveloped viruses, including SARS-CoV-2 and Influenza A virus. nih.govindiabioscience.org The primary mechanism of this inhibition is the disruption of the viral membrane's integrity. nih.govbiorxiv.org By compromising the viral envelope, picolinic acid hinders the fusion of the virus with the host cell membrane, a critical step for viral entry. nih.govindiabioscience.org

Time-of-addition assays have confirmed that the antiviral effect of picolinic acid is most potent when it is present before or during the initial stages of infection, further supporting its role in blocking viral entry. news-medical.net This inhibitory action has been observed across various cell lines, including Madin-Darby canine kidney (MDCK) and Vero E6 cells. news-medical.net It is noteworthy that picolinic acid shows little to no effect against non-enveloped viruses, underscoring the specificity of its action on the viral envelope. indiabioscience.org

Interference with Host Cellular Processes Co-opted by Viruses

Beyond directly targeting the viral envelope, picolinic acid also interferes with host cellular processes that are exploited by viruses for their replication. nih.gov One such process is endocytosis, a mechanism used by many viruses to gain entry into host cells. indiabioscience.org Picolinic acid has been shown to interfere with cellular endocytosis and endosome maturation, thereby disrupting the pathway that viruses like SARS-CoV-2 and Influenza A virus use to infect cells. nih.govnews-medical.net

Influence on Cell Growth and Differentiation in In Vitro Models

Picolinic acid exhibits a differential effect on the growth and differentiation of normal versus transformed cells in in vitro settings. nih.gov It has been shown to reversibly inhibit the proliferation of cultured cells. nih.gov

In untransformed normal rat kidney (NRK) cells, picolinic acid reversibly arrests the cell cycle in the G1 phase. nih.gov However, its effect on transformed (cancerous) cells is more varied and appears to be dependent on the specific transforming virus. nih.gov For example, cells transformed by polyoma or Harvey sarcoma virus are blocked in both the G1 and G2 phases of the cell cycle, while cells transformed by Moloney sarcoma virus are not arrested in a specific phase. nih.gov This differential response suggests that picolinic acid may interact with specific growth control mechanisms that are altered during cellular transformation. google.comnih.gov

Furthermore, picolinic acid has been shown to suppress the proliferation and metabolic activity of CD4+ T cells in a dose-dependent manner without affecting cell viability. researchgate.net This immunosuppressive effect is characterized by the induction of a state of anergy and the inhibition of T-cell differentiation. researchgate.net

In the context of bone metabolism, picolinic acid has been found to induce the in vitro osteogenic differentiation of mesenchymal stem cells. researchgate.netnih.gov This finding suggests a potential anabolic effect on bone. researchgate.netnih.gov

The antiproliferative effects of picolinic acid are thought to be related, at least in part, to its ability to chelate essential metal ions like iron and zinc, which are required for the function of enzymes involved in cell growth. google.com

Interactive Data Table: Effects of Picolinic Acid in Experimental Models

Research Area Model System Key Findings Reference(s)
Neuroprotection Rat striatumAttenuates quinolinic acid-induced depletion of NADPH diaphorase-positive neurons. queensu.ca
Rat nucleus basalis magnocellularisProtects cholinergic neurons from quinolinic acid-induced damage. mdpi.comqueensu.ca
Antiviral Activity In vitro cell lines (MDCK, Vero E6, HEK)Inhibits entry of enveloped viruses (e.g., SARS-CoV-2, Influenza A) by disrupting the viral membrane and interfering with endocytosis. nih.govindiabioscience.orgnews-medical.net
Preclinical animal models (mice, hamsters)Reduces viral load and enhances immune response against viral infections. indiabioscience.orgnews-medical.net
Cell Growth and Differentiation Normal and transformed cell linesReversibly arrests normal cells in the G1 phase of the cell cycle; has varied effects on transformed cells. nih.gov
CD4+ T cellsSuppresses proliferation and metabolic activity, inducing a state of anergy. researchgate.net
Mesenchymal stem cellsInduces osteogenic differentiation in vitro. researchgate.netnih.gov

Computational and Theoretical Studies of Picolinic Acid and Deuterated Analogs

Molecular Docking and Simulation Studies of Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand (like Picolinic-d3 Acid) and a receptor's binding site. pnas.orgnih.gov While specific molecular docking studies focusing exclusively on this compound are not prominent in the surveyed literature, the principles can be understood from research on analogous compounds and the known effects of deuteration.

The primary influence of deuteration on ligand-receptor interactions stems from the change in mass and its effect on molecular vibrations, particularly in hydrogen bonds. plos.orgplos.org The replacement of hydrogen with deuterium (B1214612) can alter the strength and geometry of hydrogen bonds, a phenomenon known as the Ubbelohde effect. plos.orgnih.gov This can lead to measurable changes in binding affinity. Computational studies on other deuterated ligands, such as histamine, have demonstrated that these subtle quantum effects can be modeled to rationalize changes in receptor binding. For instance, a combined experimental and computational study on histamine's binding to the H2 receptor showed that deuteration increased its binding affinity, a result that was explained by analyzing the altered hydrogen bonding within the receptor site. plos.orgnih.govmdpi.com

Molecular docking studies on non-deuterated picolinic acid derivatives have identified their potential to interact with various biological targets. For example, novel derivatives have been docked against the EGFR kinase domain to evaluate their anticancer potential, while others have been studied for their interaction with auxin-signaling F-box protein 5 (AFB5) in the context of herbicidal activity. pensoft.netnih.gov These studies provide a framework for potential future research on this compound, where simulations could predict how deuteration might fine-tune these interactions. MD simulations, which extend upon static docking by modeling the dynamic behavior of the system over time, could further reveal how the heavier isotope affects the stability and conformational dynamics of the ligand within the binding pocket. pnas.orgnih.gov

Computational MethodSubject Molecule/SystemKey Finding/ObservationPotential Relevance for this compound
Molecular Docking & MD SimulationPicolinic Acid DerivativesIdentified binding interactions with targets like EGFR kinase and auxin receptors. pensoft.netnih.govProvides a basis for selecting potential biological targets to study the effect of deuteration.
Quantum Chemistry & Homology ModelingDeuterated Histamine & H2 ReceptorDeuteration increased binding affinity by altering hydrogen bond strength (Ubbelohde effect). plos.orgnih.govmdpi.comSuggests that deuteration of this compound could modulate its binding affinity to target receptors.
ONIOM QM/MM & Implicit QuantisationDeuterated Istradefylline & A2A ReceptorDeveloped a computational method to accurately predict the effect of selective deuteration on receptor-ligand affinities. irb.hrOffers a specific computational methodology applicable to studying this compound's interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of molecules. mdpi.comacademicjournals.org These methods can accurately predict molecular structure, vibrational frequencies, and electronic properties like HOMO-LUMO energies, which relate to a molecule's reactivity.

For deuterated analogs, these calculations are especially useful for quantifying the impact of isotopic substitution on the molecule's properties. Extensive theoretical work has been conducted on Picolinic Acid N-Oxide (PANO), a structurally related compound, and its deuterated form. researchgate.netmdpi.com Studies have employed DFT methods (e.g., B3LYP) and multicomponent approaches (MC_B3LYP/PCM) to calculate the deuterium isotope effect on 13C NMR chemical shifts. aip.orgacs.org The results show that deuteration induces noticeable shifts in the NMR spectra, and the calculated values are in good agreement with experimental data. researchgate.netaip.org This confirms the ability of modern computational methods to capture the subtle electronic changes arising from isotopic substitution.

These theoretical studies on PANO reveal that the isotope effects are strongly related to the geometry and potential energy surface of the intramolecular hydrogen bond. researchgate.netmdpi.com The calculations can model the two-dimensional potential energy surface and estimate chemical shifts by averaging over vibrational levels, providing a detailed picture of the molecule's dynamic structure. researchgate.netacs.org Similar computational approaches on 4-methoxypicolinic acid N-oxide, which has one of the shortest known hydrogen bonds, also rely on DFT calculations to interpret experimental inelastic neutron scattering (INS) and infrared (IR) spectra of both protiated and deuterated variants. acs.orgnih.gov

Molecule StudiedComputational MethodCalculated ParameterKey Finding
Picolinic Acid N-Oxide (PANO) & D-PANODFT (B3LYP/6-311+G(2d,2p))Secondary 13C Isotope Shifts (ΔC = δC(H) - δC(D) in ppm)Calculated shifts (e.g., ΔC2=0.13, ΔC3=0.03) showed good agreement with experimental values, validating the theoretical model of the intramolecular hydrogen bond. researchgate.net
Picolinic Acid N-Oxide (PANO) & D-PANOMC_B3LYP/PCMNMR Chemical Shifts & H/D Isotope ShiftsThe method successfully reproduced experimental shifts in different solvents, accounting for both nuclear quantum effects and solvent effects. aip.org
4-Methoxypicolinic Acid N-Oxide (MPANO) & D-MPANOPeriodic DFT (PBE-D3)Vibrational FrequenciesCalculations were critical for assigning experimental INS and IR spectra, highlighting the dynamics of the very short hydrogen bond in both isotopic forms. acs.orgnih.gov
Picolinic AcidDFT (B3LYP/6-311++G(d,p))Rotational Barriers & Conformational EnergyDetermined that the trans-conformer is the most stable and calculated the potential energy barrier for rotation around the C-C bond. dergipark.org.tr

Mechanistic Modeling of Reaction Pathways

Mechanistic modeling uses computational chemistry to map out the step-by-step pathway of a chemical reaction, including the identification of transition states and the calculation of activation energies. nih.gov A key tool in studying the mechanism of reactions involving deuterated compounds like this compound is the analysis of the kinetic isotope effect (KIE). A primary KIE occurs when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. Since a carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, it requires more energy to break, resulting in a slower reaction rate (kH/kD > 1).

While direct mechanistic modeling of reactions involving this compound is not extensively documented in the search results, studies on reactions catalyzed by non-deuterated picolinic acid provide a basis for understanding how such modeling would be approached. For instance, in the chromium(VI) oxidation of diols catalyzed by picolinic acid, a primary deuterium KIE was observed at high acidities, indicating that the mechanism involves the cleavage of a C-H bond in the rate-limiting step. researchgate.net Similarly, in Gif-type hydrocarbon oxidation systems, a KIE of kH/kD = 2.1 was measured when using deuterated cyclohexane, providing evidence against the involvement of hydroxyl radicals and supporting a mechanism where C-H activation is critical. iupac.org

Theoretical modeling can be used to investigate these pathways. DFT calculations can locate the transition state structures for both the deuterated and non-deuterated reactants. researchgate.net By calculating the activation energies (the energy difference between the reactants and the transition state) for both pathways, the KIE can be predicted theoretically. For a hypothetical reaction where a C-D bond on the pyridine (B92270) ring of this compound is cleaved, computational modeling would predict a higher activation barrier compared to the corresponding C-H cleavage in picolinic acid, thus rationalizing a slower reaction rate.

Reaction SystemRole of Picolinic AcidKIE Measurement / Mechanistic FindingRelevance to Modeling this compound
Cr(VI) Oxidation of Ethane-1,2-diolCatalystA primary deuterium KIE was observed, indicating the rate-limiting step changes with acidity. researchgate.netDemonstrates how KIE can be used to probe mechanisms where picolinic acid is a key component.
Gif-type Oxidation of CyclohexaneEssential Ligand/CatalystkH/kD = 2.1 measured using cyclohexane-d12, indicating C-H bond activation is part of the mechanism. iupac.orgProvides an experimental KIE value in a picolinic acid-mediated system that can be a benchmark for theoretical models.
Decarboxylation of Picolinic AcidReactantA 15N isotope effect of 0.9955 was measured, providing insight into the bond order changes at the nitrogen atom during the transition state. acs.orgShows how isotope effects (at different atoms) can be used to model the transition state of reactions involving the picolinic acid core structure.
Cobalt-catalyzed Alkene HydroperoxidationLigand on CatalystExperiments with deuterated solvent (isopropanol-d8) showed no deuterium incorporation into the product, ruling out a specific mechanistic pathway. nih.govIllustrates the use of isotopic labeling to differentiate between plausible reaction pathways in a system containing a picolinate (B1231196) ligand.

Future Research Trajectories for Picolinic D3 Acid

Expansion of Isotope Tracing Applications in Novel Biological Systems

Future research is expected to expand the use of Picolinic-d3 acid and other deuterated organic acids beyond their current applications. This includes delving into novel biological contexts to unravel complex metabolic networks. For instance, deuterated tracers are increasingly used to study metabolic flexibility in cancer cells, which often reprogram their metabolic pathways to support rapid proliferation. nih.govmdpi.com Administering this compound to cell cultures or animal models could provide precise measurements of its conversion rates and influence on downstream metabolites, such as the neuroactive compound quinolinic acid. nih.gov

Furthermore, the application of deuterated tracers is broadening to new areas of clinical research, including cardiovascular and neurodegenerative diseases. nih.govfrontiersin.org In cardiovascular research, stable isotope probes help assess metabolic changes at a systems level, offering a more in-depth analysis than radioactive tracers. frontiersin.org Similarly, in neurodegeneration, tracing metabolic pathways can elucidate disease mechanisms. The use of this compound could help investigate the role of tryptophan metabolism, which has been implicated in neuroprotective and immunological effects, in these conditions. nih.gov The versatility of deuterium (B1214612) labeling also allows for its use in conjunction with other isotopes, such as ¹³C and ¹⁵N, in multi-tracer experiments to simultaneously probe different metabolic pathways, providing a more holistic view of cellular metabolism. nih.govmdpi.com

Development of Advanced Analytical Platforms for High-Throughput Deuterated Metabolite Analysis

The increasing complexity of isotope tracing experiments necessitates the development of more sophisticated analytical technologies. The future of deuterated metabolite analysis lies in advanced, high-throughput platforms that can rapidly and accurately quantify isotopologues in complex biological samples. frontiersin.orgmdpi.com

Significant progress has been made in coupling ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS), such as Fourier transform-ion cyclotron resonance (FT-ICR-MS) and Orbitrap mass spectrometers. frontiersin.orgnih.govmdpi.com These platforms offer exceptional mass accuracy and resolution, which are critical for distinguishing between different isotopologues of a metabolite and correcting for their natural abundance. nih.govmdpi.com For this compound, this means its +3 Dalton mass shift can be unambiguously detected, even at low concentrations.

To meet the demands of large-scale studies, the field is moving towards integrated and automated systems. Platforms that combine UHPLC, mass spectrometry, solid-phase extraction (SPE), and even nuclear magnetic resonance (NMR) spectroscopy (UHPLC-MS-SPE-NMR) are being developed to maximize metabolome coverage and provide confident metabolite identification through multiple orthogonal data types. frontiersin.org Automation in sample preparation, using robotic liquid handlers, and data processing further enhances throughput, making large-scale clinical and biological studies feasible. mdpi.comacs.org

The vast amount of data generated by these high-throughput methods requires powerful computational tools. Software solutions are being developed to automate the detection, quantification, and analysis of isotopologue data from complex datasets. nih.govbiorxiv.org These programs can process data from stable isotope-resolved metabolomics (SIRM) experiments, enabling researchers to reconstruct metabolic pathways and calculate metabolic fluxes on a large scale. nih.govnih.gov

Table 1: Advanced Analytical Platforms for Deuterated Metabolite Analysis

Platform Key Features Relevance for this compound Analysis
UHPLC-HRMS (Orbitrap, FT-ICR-MS) High resolution, high mass accuracy, excellent sensitivity. nih.govmdpi.com Precisely resolves the mass difference between this compound and endogenous picolinic acid, enabling accurate quantification.
Integrated Platforms (e.g., UHPLC-MS-SPE-NMR) Combines multiple analytical techniques for comprehensive metabolite identification and validation. frontiersin.org Provides orthogonal data (mass, fragmentation, NMR) to confidently identify this compound and its metabolic products.
Automated Sample Preparation Robotic systems for high-throughput liquid handling and extraction. mdpi.comacs.org Increases sample processing speed, enabling large-scale studies involving numerous biological replicates.
Advanced Data Processing Software Algorithms for automated peak detection, natural abundance correction, and isotopologue analysis. nih.govbiorxiv.org Facilitates rapid and accurate analysis of complex mass spectrometry data from isotope tracing experiments.

Exploration of this compound in Environmental Fate and Transport Studies

Understanding the environmental journey of chemicals is crucial for assessing their ecological impact. Stable isotope tracers offer a powerful tool for these investigations. wm.edudiva-portal.org While research has been conducted on the environmental behavior of picolinic acid, such as its role in the degradation of pollutants and its own biodegradability, the use of its deuterated form as a tracer is a promising future direction. mdpi.comacs.orgacs.org

This compound could serve as an ideal tracer for studying the fate and transport of picolinic acid in the environment. cdc.gov By introducing a known amount of this compound into a controlled environmental system, such as a soil column or a microcosm, scientists can track its movement, degradation, and partitioning between water, soil, and biota. Because this compound is chemically identical to its non-deuterated counterpart, it will undergo the same transport and degradation processes. nih.gov However, its distinct mass allows it to be differentiated from any naturally present picolinic acid using mass spectrometry.

This approach, known as compound-specific isotope analysis (CSIA), is increasingly used to trace the sources and transformation pathways of environmental contaminants. researchgate.net For example, this compound could be used to:

Quantify biodegradation rates: By monitoring the disappearance of the deuterated signal over time, researchers can calculate precise degradation kinetics in different environmental matrices.

Elucidate transport mechanisms: Tracking the appearance of this compound in different environmental compartments (e.g., groundwater, surface water) can help model its mobility and potential for off-site migration. researchgate.net

Study plant and microbial uptake: The presence of the deuterated label within organisms can confirm and quantify the uptake of picolinic acid from the environment.

This research would provide valuable data for environmental risk assessments and the development of bioremediation strategies for pyridine-based compounds. mdpi.com

Integration with Multi-Omics Approaches for Systems-Level Understanding

To gain a holistic view of complex biological systems, researchers are increasingly integrating data from multiple "omics" fields, including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). creative-proteomics.comscbt.com Stable isotope tracing with compounds like this compound provides the functional data for the metabolomics layer of these multi-omics studies. nih.govnih.gov This integration allows scientists to connect changes in gene expression and protein levels to functional changes in metabolic pathway activity, leading to a systems-level understanding of cellular regulation. biorxiv.org

Future research will focus on more seamless integration of these large and disparate datasets. mdpi.comoup.com When a biological system is perturbed (e.g., by a drug or disease) and traced with this compound, the resulting changes in the tryptophan metabolic flux can be correlated with genome-wide changes in gene transcripts and proteins. This can reveal the regulatory mechanisms controlling the pathway. For instance, an observed increase in the conversion of this compound to a downstream product could be linked to the upregulation of the gene and corresponding protein for the enzyme responsible for that conversion.

Computational tools and bioinformatics platforms are being developed to facilitate this data integration. frontiersin.orgresearchgate.net These tools help visualize metabolic pathways and overlay transcriptomic, proteomic, and metabolomic data to identify key points of regulation and discover novel biological insights. nih.govfrontiersin.org By combining stable isotope tracing with this compound and multi-omics analysis, researchers can move from simply observing metabolic changes to understanding the underlying genetic and regulatory networks that drive them. nih.govbiorxiv.org This powerful combination is essential for building predictive models of metabolism in health and disease.

Q & A

Q. What is the metabolic origin of picolinic acid, and how does deuteration (d3) enhance its utility in tracer studies?

Picolinic acid is a tryptophan catabolite produced endogenously during L-tryptophan degradation, with roles in metal chelation and immune modulation . The deuterated form (d3) replaces three hydrogen atoms with deuterium, enabling precise tracking via mass spectrometry. This isotopic labeling minimizes interference from endogenous picolinic acid in pharmacokinetic studies, allowing researchers to quantify absorption, distribution, and excretion in in vitro or in vivo models. Methodologically, deuterated analogs serve as internal standards to correct for matrix effects in LC-MS/MS assays, improving accuracy in metabolic pathway analyses .

Q. Which analytical techniques are validated for quantifying Picolinic-d3 Acid in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Critical validation parameters include:

  • Limit of Detection (LOD): ≤1 ng/mL to ensure trace-level quantification.
  • Recovery Rates: 85–115% across spiked plasma/tissue samples.
  • Matrix Effects: Assessed via post-column infusion to account for ion suppression/enhancement .
    Gas chromatography (GC-MS) is less common due to derivatization requirements but may complement LC-MS for cross-validation.

Advanced Research Questions

Q. How can the PICOT framework structure a longitudinal study comparing this compound’s chelation efficiency against its non-deuterated form in metal overload models?

  • P (Population): Rodent models with induced zinc or iron overload.
  • I (Intervention): Oral administration of this compound (50 mg/kg/day).
  • C (Comparison): Non-deuterated picolinic acid at equivalent doses.
  • O (Outcome): Metal excretion rates (urinary/feces) quantified via ICP-MS.
  • T (Time): 4-week intervention with biweekly sampling.
    This design isolates isotopic effects on bioavailability and excretion kinetics. Preclinical studies must include power analysis to determine sample size and mitigate variability in metal-binding assays .

Q. What methodological strategies address discrepancies in this compound’s recovery rates across chromatographic conditions?

Discrepancies often arise from:

  • Column Chemistry: C18 columns may exhibit variable retention for polar metabolites. Test hydrophilic interaction liquid chromatography (HILIC) for improved resolution.
  • Mobile Phase pH: Adjust pH (2.5–4.5) to optimize ionization and reduce matrix interference.
  • Internal Standard: Use a structurally analogous deuterated compound (e.g., quinolinic-d4 acid) to normalize recovery.
    Documenting these parameters in supplementary materials ensures reproducibility .

Q. How can researchers integrate this compound into mechanistic studies of antiviral activity while controlling for off-target effects?

  • Experimental Design: Use in vitro models (e.g., Vero E6 cells infected with SARS-CoV-2) treated with this compound (10–100 µM).
  • Controls: Include deuterium-free picolinic acid and vehicle controls.
  • Outcome Metrics: Viral load (RT-qPCR), host cell viability (MTT assay), and isotopic tracing (LC-MS) to distinguish antiviral mechanisms from metabolic artifacts.
  • Data Interpretation: Apply multivariate regression to correlate deuterium incorporation with antiviral efficacy, adjusting for confounding variables like cytotoxicity .

Data Contradiction Analysis

Q. How should conflicting data on this compound’s stability in aqueous buffers be resolved?

Conflicting stability reports may stem from:

  • pH Variability: Degradation accelerates at pH >7.0. Standardize buffer conditions (pH 4.0–6.5) and include stability curves in supplementary data.
  • Temperature Control: Store stock solutions at -80°C and avoid freeze-thaw cycles.
  • Validation: Replicate stability tests across independent labs using harmonized protocols. Publish raw chromatograms and degradation kinetics to enhance transparency .

Methodological Integration Table

Research ObjectivePICOT ComponentMethodological ToolKey Reference
Metal Chelation KineticsIntervention (I)ICP-MS for metal quantification
Antiviral MechanismOutcome (O)RT-qPCR for viral load
Isotopic TracingPopulation (P)LC-MS/MS for metabolic profiling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.